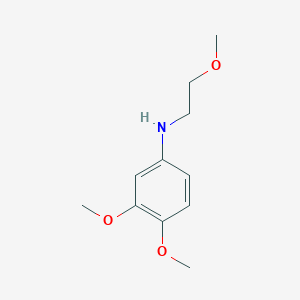
2-シクロヘキシル-N-(1,2,3,4-テトラヒドロキノリン-5-イル)アセトアミド
説明
2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん研究
この化合物は、特にHER-2過剰発現乳がん細胞株SKBr-3を標的にすることにより、がん研究において潜在的な可能性を示しています。 この化合物の誘導体は合成され、in vitroで評価されており、IC50値が17.44 ± 0.01 µMから53.29 ± 0.33 µMの範囲で、HER-2過剰発現細胞に対して活性を示します 。これは、乳がん治療のための新しい治療薬の開発における有用性を示唆しています。
作用機序
Target of Action
The primary targets of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As research progresses, more information about the effects of this compound will likely become available .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
生化学分析
Biochemical Properties
2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may enhance or inhibit specific signaling pathways, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding its overall impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide can change over time. Its stability and degradation are important factors to consider. Over extended periods, it may degrade, leading to reduced efficacy or altered effects on cellular functions. Long-term studies in vitro and in vivo have shown that its impact on cellular function can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for determining its overall impact on metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its precise role within the cell and its overall impact on cellular processes .
特性
IUPAC Name |
2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(12-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h4,9-10,13,18H,1-3,5-8,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISAGGHSGOBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC3=C2CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)


amine](/img/structure/B1414755.png)


![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)


![3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline](/img/structure/B1414771.png)

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B1414773.png)
